molecular formula C12H12F3N3O B6299030 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide CAS No. 2415751-49-2

1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide

Cat. No.: B6299030
CAS No.: 2415751-49-2
M. Wt: 271.24 g/mol
InChI Key: MROZNIHTPVQSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid with an amine source in the presence of a coupling agent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-6(2)18-9-4-3-7(10(16)19)5-8(9)17-11(18)12(13,14)15/h3-6H,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROZNIHTPVQSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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